1,1-Cyclopentanedicarboxamide structural analogs and their potential bioactivity
1,1-Cyclopentanedicarboxamide structural analogs and their potential bioactivity
Conformational Restriction in Kinase Inhibitor Design: A Technical Whitepaper on 1,1-Cyclopentanedicarboxamide and Its Bioactive Analogs
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the thermodynamic challenges associated with highly flexible molecular scaffolds. When an aliphatic drug candidate binds to a target protein, it suffers a severe entropic penalty as it freezes into a single active conformation. To circumvent this, we rely on conformationally restricted building blocks.
1 (CAS 480452-26-4) is a premier example of such a scaffold[1]. By featuring a geminal dicarboxamide moiety anchored to a rigid five-membered carbon ring, this compound provides a precise, pre-organized vector for hydrogen bonding. This whitepaper explores the synthesis, structural utility, and potent bioactivity of 1,1-cyclopentanedicarboxamide analogs, specifically in their role as advanced kinase inhibitors.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1,1-cyclopentanedicarboxamide requires precise control over sequential alkylation and amidation. Because the geminal center (C1 of the cyclopentane ring) is highly sterically hindered, standard amidation of the diester often stalls. Therefore, we utilize a highly reactive diacyl chloride intermediate[2].
Below is a self-validating, field-proven protocol designed to ensure high-fidelity yields at every step.
Step 1: Double Alkylation (Cyclization)
-
Procedure: Dissolve diethyl malonate in anhydrous ethanol. Slowly add 2.1 equivalents of sodium ethoxide, followed by 1.0 equivalent of 1,4-dibromobutane. Reflux for 12 hours.
-
Causality: Sodium ethoxide is chosen over hydroxide to prevent premature saponification of the malonate esters. The strong base generates an enolate that undergoes a sequential double SN2 displacement, closing the cyclopentane ring[2].
-
Self-Validation Check: Pull a 0.1 mL aliquot, perform a miniature aqueous workup, and analyze via GC-MS. The reaction is only considered complete when the mono-alkylated intermediate (m/z ~251) is entirely replaced by the cyclized diethyl 1,1-cyclopentanedicarboxylate (m/z 214).
Step 2: Saponification and Activation
-
Procedure: Reflux the diester in 3M aqueous NaOH for 4 hours, acidify with HCl to precipitate 1,1-cyclopentanedicarboxylic acid, and dry thoroughly. Suspend the diacid in neat thionyl chloride ( SOCl2 ) with a catalytic drop of DMF, and reflux until gas evolution ceases.
-
Causality: The intermediate diacid must be converted to the highly electrophilic diacyl chloride to overcome the steric shielding of the cyclopentane ring during the subsequent amidation[2].
-
Self-Validation Check: Perform a "methanol quench" on a micro-aliquot of the acid chloride. GC-MS analysis of the quenched aliquot must show the dimethyl ester (m/z 186). If unreacted diacid or mono-ester is detected, the SOCl2 activation is incomplete.
Step 3: Amidation
-
Procedure: Dissolve the diacyl chloride in anhydrous THF and add it dropwise to a vigorously stirred solution of concentrated aqueous ammonia at 0°C.
-
Causality: The extreme exothermicity of the acyl chloride-ammonia reaction necessitates slow addition at 0°C to prevent solvent boil-off and degradation of the newly formed amide bonds.
-
Self-Validation Check: FT-IR spectroscopy of the final filtered and washed precipitate must show the complete disappearance of the acyl chloride carbonyl stretch (~1800 cm⁻¹) and the emergence of primary amide bands (~1650 cm⁻¹ and ~1610 cm⁻¹).
Synthetic workflow for 1,1-cyclopentanedicarboxamide from diethyl malonate.
Bioactivity: Targeting the AKT/PDK/CHK Kinase Axis
While the unsubstituted 1,1-cyclopentanedicarboxamide is primarily a chemical building block, its heavily functionalized structural analogs exhibit profound bioactivity. In oncology and neurodegenerative disease research, these analogs are deployed as potent inhibitors of the Chk (Checkpoint kinases), Pdk (Phosphoinositide-dependent kinases), and Akt (Protein Kinase B) enzyme families[3].
Mechanistic Causality: The Akt/Pdk signaling pathway is a master regulator of cell proliferation and survival. Overactivation of this pathway is a hallmark of numerous malignancies. Analogs built on the 1,1-cyclopentanedicarboxamide scaffold—such as those featuring pyrimidinyl-amino extensions—act as competitive inhibitors at the ATP-binding cleft of these kinases[4]. The rigid cyclopentane core forces the appended functional groups into an optimal geometry, maximizing hydrogen bonding with the kinase hinge region while minimizing the entropic cost of binding.
PDK/AKT signaling pathway and inhibitory intervention by structural analogs.
Structure-Activity Relationship (SAR) Data
Extensive patent literature demonstrates that modifying the terminal nitrogen atoms of the 1,1-cyclopentanedicarboxamide core yields highly specific kinase inhibitors. Table 1 summarizes the quantitative and qualitative target data for key structural analogs.
Table 1: Representative 1,1-Cyclopentanedicarboxamide Analogs and Target Bioactivity
| Analog Core Modification | Target Kinase | Primary Bioactivity | Reference |
| Unsubstituted Scaffold | N/A (Precursor) | Stable chemical building block for complex synthesis. | 1[1] |
| Pyrimidinyl-amino derivative (e.g., N1-[3-[[5-bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]-4-pyrimidinyl]amino]propyl]-...) | AKT / PDK1 | Potent disruption of cell proliferation; oncology applications. | 3[3] |
| Thiazolidinecarboxamide fusion | CHK1 | Cell cycle arrest; treatment of neurodegenerative diseases. | 4[4] |
| Imidazolidinyl-phenyl derivative | AKT2 | Direct AKT2 kinase inhibition; apoptosis induction. | 5[5] |
Conclusion
The 1,1-cyclopentanedicarboxamide scaffold represents a masterclass in applying conformational restriction to drug design. By utilizing a self-validating synthetic protocol, researchers can reliably produce this sterically demanding core[2]. Once functionalized, the resulting analogs serve as highly effective modulators of the Akt/Pdk/Chk signaling pathways, offering promising therapeutic avenues for oncology and neurodegeneration[3][4].
References
- Source: National Institutes of Health (nih.gov)
- 1,2-Cyclopentanedicarboxamide | CAS 89851-79-6 Supplier - Benchchem(Note: Source details the synthesis of isomeric 1,1-cyclopentanedicarboxamide)
- Source: Google Patents (google.com)
- Source: Google Patents (google.com)
- Source: Google Patents (google.com)
Sources
- 1. Cyclopentane dicarboxamide | C7H12N2O2 | CID 299202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclopentanedicarboxamide|CAS 89851-79-6 Supplier [benchchem.com]
- 3. WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]
- 4. AU2003288198A1 - CHK-,PDK- and AKT-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]
- 5. NZ539823A - Chk-, Pdk- and Akt-inhibitory pyrimidines, their production and use as pharmaceutical agents - Google Patents [patents.google.com]
